N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a bromophenyl group and a methylbenzenesulfonyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the sulfonohydrazide moiety may form covalent or non-covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- N-(1-(2-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- N-(1-(3-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N-(1-(3-bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding interactions. This positional specificity can result in distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
75230-52-3 |
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Molecular Formula |
C15H15BrN2O2S |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-6-8-15(9-7-11)21(19,20)18-17-12(2)13-4-3-5-14(16)10-13/h3-10,18H,1-2H3 |
InChI Key |
NFIMDMPKBKXVCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=CC=C2)Br |
solubility |
not available |
Origin of Product |
United States |
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